molecular formula C19H23FN2O4S2 B2463473 1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946249-75-8

1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No.: B2463473
CAS No.: 946249-75-8
M. Wt: 426.52
InChI Key: CXLINKFIKZWPRE-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide ( 946249-75-8) is a high-purity synthetic organic compound supplied for research purposes. With a molecular formula of C₁₉H₂₃FN₂O₄S₂ and a molecular weight of 426.52 g/mol, this molecule features a 1,2,3,4-tetrahydroquinoline core strategically functionalized with dual sulfonamide groups, a design associated with targeted bioactivity . This compound belongs to a class of molecules investigated as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor gamma (RORγ) . RORγ is a nuclear receptor recognized as a promising therapeutic target, particularly in oncology. In the context of prostate cancer research , RORγ has been identified as a key driver of androgen receptor (AR) signaling, a pathway critical even in treatment-resistant castration-resistant prostate cancer (CRPC) . Preclinical studies on structurally similar 1,2,3,4-tetrahydroquinoline-based RORγ inverse agonists have demonstrated compelling pharmacological effects, including the suppression of cancer cell proliferation, inhibition of colony formation, and downregulation of AR and other oncogenes in AR-positive cell lines . Furthermore, such compounds have shown significant efficacy in suppressing tumor growth in vivo in xenograft mouse models, validating RORγ inhibition as a viable strategy for anti-cancer drug discovery . Researchers can utilize this chemical as a valuable tool compound for exploring RORγ biology and its role in disease pathways. It is offered with a guaranteed purity of ≥90% and is available for immediate shipment in quantities from 1mg to 100mg . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S2/c1-2-12-28(25,26)22-11-3-4-16-7-10-18(13-19(16)22)21-27(23,24)14-15-5-8-17(20)9-6-15/h5-10,13,21H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLINKFIKZWPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline core, which is known for its presence in various bioactive compounds. Its unique structure includes a 4-fluorophenyl group and a propylsulfonyl moiety, contributing to its diverse biological properties.

  • Molecular Formula : C19H23FN2O4S2
  • Molecular Weight : 426.52 g/mol

The presence of the fluorine atom in the para position of the phenyl ring may enhance the compound's lipophilicity and biological activity. The tetrahydroquinoline framework often correlates with pharmacological properties, making this compound of significant interest in drug development.

Inhibitory Activity Against Kinases

Research indicates that this compound may possess inhibitory activity against certain kinases, particularly Flt-3 (Fms-like tyrosine kinase 3), which is implicated in acute myeloid leukemia (AML) development. Inhibition of Flt-3 can disrupt signaling pathways that promote cancer cell proliferation and survival, suggesting potential therapeutic applications in oncology.

Antibacterial Properties

In vitro studies have demonstrated that this compound exhibits effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating resistant bacterial infections; however, further investigation is required to evaluate its efficacy and safety in vivo.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other biologically active tetrahydroquinoline derivatives. A comparative analysis is presented below:

Compound NameStructural FeaturesUnique Attributes
N-(2-methylphenyl)-N-(propylsulfonyl)-tetrahydroquinolineTetrahydroquinoline core with methyl substitutionExhibits different biological activity due to methyl group
2-(4-fluorophenyl)tetrahydroquinolineTetrahydroquinoline core with fluorine substitutionFocused on neuroprotective effects
N-(p-toluenesulfonamido)tetrahydroquinolineTetrahydroquinoline core with p-toluenesulfonamideKnown for antimicrobial properties

This table illustrates how variations in substituents can lead to differing biological activities among related compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of tetrahydroquinoline derivatives. For instance, a study on related compounds demonstrated improved oral bioavailability and therapeutic effects in mouse models for autoimmune diseases . While specific data on this compound remains limited, these findings highlight the potential for similar advancements in drug formulation.

Scientific Research Applications

Inhibitory Activity Against Kinases

Research indicates that this compound may inhibit specific kinases, particularly Flt-3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML) development. In vitro studies have demonstrated its potential to hinder the proliferation of AML cells through this mechanism.

Antibacterial Properties

In vitro evaluations have shown that the compound exhibits antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest its potential as a therapeutic agent against resistant bacterial infections. However, further in vivo studies are necessary to assess its efficacy and safety comprehensively.

Anti-inflammatory Effects

Similar compounds within the tetrahydroquinoline class have been noted for their anti-inflammatory properties. Studies suggest that derivatives can modulate inflammatory pathways by affecting cyclic adenosine monophosphate (cAMP) levels, which may lead to reduced inflammatory responses in various models.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. For instance, related compounds have shown significant efficacy in inhibiting tumor cell growth across various cancer lines during National Cancer Institute screenings. The average growth inhibition rates suggest that this class of compounds could be further explored for cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
Kinase InhibitionFlt-3 receptor inhibition
AntibacterialEffective against MRSA
Anti-inflammatoryModulation of cAMP levels
AnticancerGrowth inhibition in tumor cells

Case Study 1: Anticancer Efficacy

A study evaluated the effectiveness of tetrahydroquinoline derivatives in mouse models of rheumatoid arthritis, demonstrating significant reductions in disease severity when administered at optimized doses. The study highlighted the compound's potential to modulate immune responses effectively.

Case Study 2: Antibacterial Evaluation

In vitro assays conducted on various bacterial strains revealed that the compound could disrupt bacterial cellular processes, leading to growth inhibition. Further investigations are warranted to confirm these findings in clinical settings.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies on related compounds indicate favorable bioavailability profiles, suggesting that this compound could be developed as an oral therapeutic agent. For example, related tetrahydroquinoline derivatives exhibited oral bioavailability rates of approximately 48% in mice and 32% in rats.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide?

The synthesis requires precise control of reaction parameters. For analogs like N-[1-(ethanesulfonyl)-tetrahydroquinolin-7-yl]-4-fluorobenzamide, sulfonylation of the tetrahydroquinoline core must occur under anhydrous conditions, with reagents like propylsulfonyl chloride in dichloromethane at 0–5°C to avoid side reactions . Solvent choice (e.g., THF vs. DMF) significantly impacts yield due to the compound’s moderate solubility in polar aprotic solvents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted intermediates .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., fluorophenyl group at position 4, propylsulfonyl at position 1 of tetrahydroquinoline) .
  • HPLC-MS : For purity assessment and molecular weight verification (expected MW: ~451.5 g/mol).
  • LogP determination : Predicted logP ~3.2 (using computational tools like ACD/Labs), indicating moderate lipophilicity suitable for membrane permeability studies .
  • Thermogravimetric analysis (TGA) : To assess thermal stability, with decomposition temperatures >200°C observed in related sulfonamide-tetrahydroquinoline hybrids .

Q. What are the solubility challenges, and how can they be addressed in biological assays?

The compound’s limited aqueous solubility (predicted <10 µM in water) necessitates solvent optimization. Dimethyl sulfoxide (DMSO) is commonly used for stock solutions (≤10% v/v in cell culture media). For in vivo studies, co-solvents like PEG-400 or cyclodextrin-based formulations improve bioavailability while minimizing toxicity .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should include:

  • Enzyme inhibition assays : Target enzymes like carbonic anhydrase or kinases, given the sulfonamide group’s known role in binding catalytic zinc ions .
  • Cytotoxicity profiling : Use immortalized cell lines (e.g., HEK-293 or HeLa) with MTT assays at concentrations ≤50 µM to establish safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR analysis of analogs (e.g., N-[1-(ethanesulfonyl)-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide) reveals that:

  • Sulfonyl group length : Propylsulfonyl (C3) enhances metabolic stability compared to ethyl (C2) but may reduce solubility .
  • Fluorophenyl positioning : Para-substitution (vs. ortho/meta) improves target affinity in kinase inhibition models .
  • Tetrahydroquinoline modifications : Introducing electron-withdrawing groups at position 7 enhances π-π stacking with aromatic residues in protein binding pockets .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Mitigation approaches include:

  • Standardized protocols : Use ATP concentrations adjusted to Km values in kinase assays to ensure reproducibility .
  • Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives from fluorescence interference .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

  • Docking simulations : Use Schrödinger’s Glide or AutoDock Vina to map interactions with cytochrome P450 isoforms (e.g., CYP3A4), identifying potential metabolic hotspots .
  • ADMET prediction : Tools like SwissADME forecast hepatic extraction ratios and blood-brain barrier permeability, guiding structural tweaks to reduce off-target effects .

Q. What advanced synthetic routes enable isotopic labeling for pharmacokinetic studies?

Isotope-labeled analogs (e.g., ¹⁴C at the sulfonamide sulfur) can be synthesized via:

  • Radiolabeling : Reacting [¹⁴C]-propylsulfonyl chloride with the tetrahydroquinoline precursor under inert atmosphere .
  • Post-synthetic modification : Incorporate deuterium at the fluorophenyl ring using Pd-catalyzed H/D exchange, enabling LC-MS tracking in bioavailability studies .

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